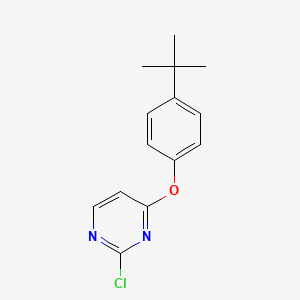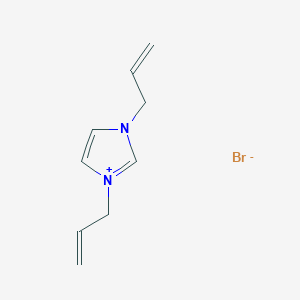
3-Methyl-N-(3-sulfopropyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(3-sulfopropyl)-L-valine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methyl group at the third position and a sulfopropyl group attached to the nitrogen atom of the valine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-sulfopropyl)-L-valine typically involves the following steps:
Starting Materials: The synthesis begins with L-valine, which is commercially available.
Methylation: The methylation of L-valine is achieved using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(3-sulfopropyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-N-(3-sulfopropyl)-L-valine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The sulfopropyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-N-(3-sulfopropyl)-D-valine: An enantiomer of the compound with similar structural features but different biological activity.
N-Methyl-L-valine: Lacks the sulfopropyl group, resulting in different chemical and biological properties.
N-(3-sulfopropyl)-L-valine: Lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness
3-Methyl-N-(3-sulfopropyl)-L-valine is unique due to the presence of both the methyl and sulfopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
819864-25-0 |
|---|---|
Formule moléculaire |
C9H19NO5S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(2S)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m1/s1 |
Clé InChI |
AQVZYWLVFCWBGO-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canonique |
CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)


![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)

![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
